molecular formula C12H10N2S B2636602 5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine CAS No. 303145-57-5

5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine

Cat. No. B2636602
M. Wt: 214.29
InChI Key: IVDVGXGATGGRGZ-UHFFFAOYSA-N
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Description

“5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine” is a heterocyclic compound . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities . Pyridazinones contain two adjacent nitrogen atoms in a six-membered ring along with a keto functionality .


Synthesis Analysis

Efficient preparations of 4- and 5-phenyl-4,5-dihydropyridazin-3 (2 H)-ones have been developed . The synthetic routes have been used to give analogues with substituents in the phenyl rings .


Molecular Structure Analysis

The molecular formula of “5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine” is C12H10N2S . Pyridazinone, a derivative of pyridazine, contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Chemical Reactions Analysis

Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological properties .

Scientific Research Applications

Antibacterial Activity

The compound 5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine has been explored for its antibacterial properties. In a study by Al-Kamali et al. (2014), novel thieno[2,3-c]pyridazines were synthesized and evaluated for their antibacterial activities. The compounds showed promising results in this regard, indicating potential applications in developing new antibacterial agents (Al-Kamali et al., 2014).

Synthesis and Chemical Properties

There is significant interest in the synthesis and chemical properties of pyridazine derivatives. Deeb et al. (1991) described various reactions of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with formamide, acetic anhydride, and carbon disulphide, leading to the formation of pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives (Deeb et al., 1991).

Pharmacological Evaluation

A study by Husain et al. (2017) involved the synthesis of novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities in experimental animals. This research aimed to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Applications in Materials Science

Khanmohammadi and Darvishpour (2009) synthesized novel pyridazine-based azo chromophores, indicating applications in materials science, particularly in the development of dyes and pigments (Khanmohammadi & Darvishpour, 2009).

Corrosion Inhibition

Pyridazine derivatives have been studied for their potential as corrosion inhibitors. Khadiri et al. (2016) investigated the corrosion inhibition performances of three pyridazine derivatives for mild steel in 1 M HCl solution, demonstrating the diverse applications of these compounds in industrial contexts (Khadiri et al., 2016).

Biophysical Interactions

Al-Mehizia et al. (2019) explored the interaction between a pyrazoline pyridazine derivative and bovine serum albumin (BSA), contributing to the understanding of how these compounds interact at the molecular level (Al-Mehizia et al., 2019).

properties

IUPAC Name

5-phenyl-4H-thieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-2-4-11(5-3-1)14-9-10-6-7-15-12(10)8-13-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVGXGATGGRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine

Citations

For This Compound
2
Citations
G Koza, S Keskin, MS Özer, B Cengiz, E Şahin, M Balci - Tetrahedron, 2013 - Elsevier
We hereby report the synthesis of a novel class of compounds, 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones starting from methyl 2-(2-…
Number of citations: 18 www.sciencedirect.com
MS Özer - 2013 - open.metu.edu.tr
Some heterocycles are natural compounds and play a major part in biochemical processes. They also have interesting biological activities and pharmacological properties. In this study, …
Number of citations: 2 open.metu.edu.tr

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